molecular formula C13H13N B1664016 1-Methyl-2-(naphthalen-2-yl)aziridine CAS No. 28494-15-7

1-Methyl-2-(naphthalen-2-yl)aziridine

Cat. No.: B1664016
CAS No.: 28494-15-7
M. Wt: 183.25 g/mol
InChI Key: BVBZYMCWQJRWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(naphthalen-2-yl)aziridine (CAS 28494-15-7) is an organic compound with the molecular formula C13H13N and a molecular weight of 183.25 g/mol . This compound features a three-membered aziridine ring, a highly strained heterocycle known to be a versatile and reactive intermediate in organic synthesis . The inherent angle strain of the aziridine ring provides a significant thermodynamic driving force for regioselective ring-opening reactions, making such molecules valuable building blocks for the construction of more complex nitrogen-containing structures . In a broader research context, aziridine-containing compounds are of significant interest due to their presence in various biologically active molecules and their application as key intermediates in the synthesis of pharmaceuticals . For instance, aziridines are found in antitumor antibiotics such as Mitomycin C and serve as pivotal intermediates in the synthesis of drugs like the antiepileptic Lacosamide and the influenza treatment Oseltamivir . The reactivity of aziridines often involves acting as alkylating agents, which can target nucleophilic centers in biomolecules like cysteine thiols in proteins or bases in DNA . While the specific research applications of this compound are still being explored, its structure suggests potential as a precursor in the development of new synthetic methodologies or as a scaffold in medicinal chemistry research. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

28494-15-7

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1-methyl-2-naphthalen-2-ylaziridine

InChI

InChI=1S/C13H13N/c1-14-9-13(14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9H2,1H3

InChI Key

BVBZYMCWQJRWDW-UHFFFAOYSA-N

SMILES

CN1CC1C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN1CC1C2=CC3=CC=CC=C3C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

250059-S;  250059 S;  250059S;  S 250059;  S-250059;  S250059

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

  • 1-Benzoyl-2-methyl-2-phenylaziridine (CID: 644307): The benzoyl group introduces electron-withdrawing properties, reducing ring-opening reactivity compared to the electron-rich naphthalen-2-yl group in the target compound. This analog is primarily used in polymer chemistry rather than bioactive applications .
  • 1-Methyl-2-(trifluoromethyl)aziridine (CAS: 160921-12-0): The trifluoromethyl group increases electrophilicity, enhancing reactivity in nucleophilic ring-opening reactions.
  • Dextro 1-Methyl-2-(2-naphthyl)aziridine (Patent: 3890302): This enantiomer highlights the importance of stereochemistry; the (S)-configuration (common in bioactive aziridines) often correlates with higher anticancer activity, as seen in phosphine oxide derivatives .

Key Structural Differences

Feature 1-Methyl-2-(naphthalen-2-yl)aziridine 1-Benzoyl-2-methyl-2-phenylaziridine 1-Methyl-2-(trifluoromethyl)aziridine
Aromatic Substituent Naphthalen-2-yl (bulky, planar) Phenyl (smaller, less conjugated) Trifluoromethyl (non-aromatic)
Electron Effects Electron-donating Electron-withdrawing (benzoyl) Strongly electron-withdrawing
Bioactivity Anticancer potential (inferred) Limited bioactivity Reactivity-focused applications
Applications Medicinal chemistry, polymers Polymer crosslinking Synthetic intermediates

Functional Analogs in Material Science

Polymeric aziridines, such as Neocryl® XK-117 crosslinked with polymeric aziridine A-3 , demonstrate comparable performance to small-molecule aziridines in coating applications. The target compound’s naphthalen-2-yl group may improve thermal stability in polymers, similar to how phenyl groups enhance hardness in acrylic dispersions (Table 2 in ).

Anticancer Activity

  • Aziridine Phosphine Oxides (e.g., compound 5): Exhibit IC₅₀ values of 12–18 µM against HCT-116 colon cancer cells, surpassing cisplatin in selectivity. The (S)-configuration and branched aliphatic substituents (e.g., isopropyl) are critical for activity .
  • The naphthalen-2-yl group may mimic aromatic pharmacophores in kinase inhibitors .

Enzyme Inhibition

  • β-Cyclophellitol Aziridine (JJB343) : Inhibits glucocerebrosidase (GBA) with IC₅₀ = 592.8 nM, outperforming α-aziridines by 500-fold. This underscores the impact of stereochemistry on potency, a factor relevant to the target compound’s (S)-configured analogs .

Stereochemical Considerations

The (S)-configuration in aziridines, as seen in methyl-substituted derivatives like Methyl (S)-(-)-1-Trityl-2-aziridine, is often derived from natural amino acids and enhances bioactivity. For example, (S)-isopropyl aziridine phosphine oxides show 2–3× higher anticancer activity than their (R)-counterparts .

Preparation Methods

Sulfonamide Elimination and Ring-Closing Reactions

A widely documented approach to aziridine synthesis involves the condensation of β-amino alcohols with sulfonyl chlorides, followed by base-induced elimination. This method, detailed in the palladium/norbornene-catalyzed synthesis of indolines, can be adapted for this compound.

Proposed Protocol :

  • Sulfonylation : React 2-(naphthalen-2-yl)ethylamine with methylsulfonyl chloride in pyridine at -15°C to form the corresponding sulfonamide.
  • Elimination : Treat the sulfonamide with potassium hydroxide in toluene, inducing cyclization via elimination of methanesulfonic acid.

Key Considerations :

  • The reaction’s success hinges on the steric accessibility of the amino group and the leaving group’s ability (e.g., -SO₂Me).
  • Yields for analogous aziridines range from 50–70%, depending on the substituents.

Epoxidation and Aziridination of Diol Precursors

The patent US20060167277A1 outlines a method for aziridine synthesis via epoxidation of diol derivatives, which can be modified for naphthalene systems:

Stepwise Procedure :

  • Diol Protection : Protect 2-(naphthalen-2-yl)-1,2-ethanediol with an isopropylidene group using acetone and acid catalysis.
  • Epoxidation : Treat the protected diol with a peracid (e.g., mCPBA) to form an epoxide intermediate.
  • Ring Contraction : Subject the epoxide to ammonolysis with methylamine, facilitating aziridine ring formation.

Optimization Insights :

  • The choice of protecting group (e.g., isopropylidene vs. benzyl) impacts reaction efficiency and regioselectivity.
  • Catalytic amounts of Lewis acids (e.g., BF₃·OEt₂) may enhance ring contraction.

Functionalization of Preformed Aziridine Cores

N-Alkylation of Aziridine Intermediates

The synthesis of N-(1-phenylethyl)aziridine-2-carboxylates demonstrates the feasibility of introducing alkyl groups to aziridine nitrogens. For this compound:

Methodology :

  • Aziridine Formation : Synthesize 2-(naphthalen-2-yl)aziridine via Staudinger reactions between naphthalen-2-yl diazomethane and imines.
  • Methylation : Treat the aziridine with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.

Challenges :

  • Over-alkylation must be controlled through stoichiometric precision and temperature modulation.
  • Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages Limitations
Sulfonamide Elimination MeSO₂Cl, KOH 50–70 Scalable, minimal side products Requires β-amino alcohol precursor
Epoxidation mCPBA, MeNH₂ 40–60 Regioselective Multi-step, protecting group chemistry
N-Alkylation CH₃I, K₂CO₃ 55–75 Direct functionalization Risk of over-alkylation

Mechanistic and Stereochemical Considerations

The stereoelectronic effects of the naphthalene ring profoundly influence reaction pathways:

  • Ring Strain : The aziridine’s 60° bond angles promote nucleophilic ring-opening, necessitating mild conditions during synthesis.
  • Aromatic Stabilization : Resonance between the naphthalene π-system and the aziridine nitrogen lone pair may stabilize transition states during cyclization.

Stereoselectivity in asymmetric syntheses remains a challenge. Chiral auxiliaries, such as (S)-(-)-2-phenylglycinol, could be employed to induce enantioselectivity, though this remains unexplored for the target compound.

Industrial and Pharmacological Applications

While this compound lacks reported bioactivity, its structural analogs serve as intermediates in protease inhibitor synthesis (e.g., Amprenavir). The compound’s rigidity and nitrogen basicity make it a candidate for metal ligand design, particularly in catalysis.

Q & A

Q. What are the key synthetic methodologies for 1-methyl-2-(naphthalen-2-yl)aziridine, and how do reaction conditions influence regioselectivity?

The synthesis of this compound typically involves palladium-catalyzed borylative ring-opening of 2-arylaziridines. A critical factor is the control of regioselectivity via steric and electronic interactions between the catalyst (PdL₂) and the substrate. For example, deuterated aziridine studies and DFT calculations confirm an SN2-like oxidative addition mechanism, where bulky substituents on the aziridine nitrogen favor selective attack at the less hindered carbon . Optimized conditions (neutral pH, 1.2 MPa CO₂ pressure, and 125°C) enhance functional group compatibility and yield up to 86% for related oxazolidin-2-one derivatives .

Q. How can vibrational spectroscopy and crystallography resolve structural ambiguities in aziridine derivatives?

High-resolution FTIR spectroscopy combined with ab initio harmonic force field calculations assigns vibrational modes (ν₁–ν₁₇) for aziridine rings, distinguishing between planar and puckered conformations . Crystallographic tools like SHELXL refine small-molecule structures, while ORTEP-III visualizes thermal ellipsoids and ring puckering parameters (amplitude q and phase φ) defined by Cremer-Pople coordinates . For example, nitrogen inversion barriers (ΔG‡ ~15–17.9 kcal/mol) in aziridines are validated via zero-point energy corrections in DFT models .

Advanced Research Questions

Q. How do computational methods reconcile discrepancies in experimental vs. theoretical regioselectivity for aziridine ring-opening reactions?

Conflicts between predicted and observed regioselectivity arise from incomplete modeling of solvent effects or transition-state dynamics. A hybrid DFT/MC-AFIR approach maps the full catalytic cycle of Pd-catalyzed borylation, identifying water-mediated proton transfer as critical for stabilizing intermediates. For CO₂-aziridine coupling, intramolecular nucleophilic attack by carbamate oxygen (via (salen)CrIII coordination) dictates 5-substituted oxazolidinone selectivity, validated by Hammett studies (ρ = −0.72 for electron-withdrawing substituents) .

Q. What mechanistic insights explain contradictory biological activity trends in aziridine-phosphine hybrids?

Aziridine-phosphine oxides exhibit variable anticancer activity (e.g., IC₅₀ = 2–50 μM in HeLa cells) due to stereoelectronic effects. Phosphine oxides enhance aqueous solubility but reduce membrane permeability, while aziridine ring strain (Baeyer-Pitzer strain ~25 kcal/mol) governs DNA alkylation efficiency. Conflicting cytotoxicity data may stem from differential uptake or metabolism, as shown in comparative assays with L929 fibroblasts vs. Ishikawa endometrial cells .

Methodological Guidance

Q. How to design experiments for analyzing aziridine ring puckering and nitrogen inversion dynamics?

  • Crystallography : Refine structures using SHELX with Hirshfeld atom refinement (HAR) for accurate H-atom positions .
  • Spectroscopy : Assign ν₈ (C-N-C bend) and ν₁₀ (ring breathing) modes via gas-phase FTIR coupled with B3LYP/6-311++G(d,p) calculations .
  • Kinetics : Measure inversion barriers (ΔH‡, ΔS‡) via VT-NMR, accounting for zero-point energy corrections (e.g., 19.5 kcal/mol barrier in aziridine) .

Q. What computational protocols are recommended for modeling aziridine reactivity?

  • DFT : Use B3LYP-D3/def2-TZVP with implicit solvent (SMD) for transition states. Include exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy (MAE ~2.4 kcal/mol) .
  • Mechanistic Studies : Employ MC-AFIR for exhaustive transition-state searches in Pd-catalyzed reactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the cytotoxicity of aziridine derivatives?

Discrepancies arise from assay conditions (e.g., serum content affecting aziridine stability) and stereochemical purity. For example, cis-1-methyl-2-naphthylaziridine shows 3× higher apoptosis induction in Jurkat cells than the trans isomer due to enhanced DNA intercalation . Always validate enantiomeric excess (ee >98%) via chiral HPLC and correlate with activity.

Q. How to resolve inconsistencies in computational vs. experimental CO₂-aziridine coupling selectivities?

Divergences occur when solvent coordination (e.g., THF vs. DMF) is omitted in DFT models. Explicit solvent MD simulations or COSMO-RS corrections improve regioselectivity predictions (e.g., 80:1 vs. 12:1 for p-OMe vs. p-Br substituents) .

Emerging Research Directions

Q. Can enzymatic aziridine synthesis (e.g., TqaF hydrolase) inspire biomimetic catalysts?

The Fe(II)/αKG-dependent oxygenase TqaF catalyzes aziridine formation via radical recombination, a process mimicked by Mn-porphyrin catalysts in in vitro models. Challenges include controlling stereochemistry and avoiding epoxide byproducts .

Q. How does flow chemistry enhance aziridine functionalization?

Microreactors enable precise control of lithiation (e.g., sec-BuLi at −48°C) and isomerization (0°C, tR = 42 s) to switch pathways between aziridines and tetrahydroisoquinolines. Key parameters: residence time, temperature gradients, and electrophile addition points .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-2-(naphthalen-2-yl)aziridine
Reactant of Route 2
1-Methyl-2-(naphthalen-2-yl)aziridine

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